molecular formula C17H17N3O5S B12492611 N-(2-butoxyphenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide

N-(2-butoxyphenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B12492611
M. Wt: 375.4 g/mol
InChI Key: HQEFTROGTRPEJT-UHFFFAOYSA-N
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Description

3-[(2-butoxyphenyl)imino]-6-nitro-2H-1,2-benzothiazole-1,1-dione is a complex organic compound belonging to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Properties

Molecular Formula

C17H17N3O5S

Molecular Weight

375.4 g/mol

IUPAC Name

N-(2-butoxyphenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C17H17N3O5S/c1-2-3-10-25-15-7-5-4-6-14(15)18-17-13-9-8-12(20(21)22)11-16(13)26(23,24)19-17/h4-9,11H,2-3,10H2,1H3,(H,18,19)

InChI Key

HQEFTROGTRPEJT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-butoxyphenyl)imino]-6-nitro-2H-1,2-benzothiazole-1,1-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminophenol with an appropriate aldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with sulfur and nitro-containing reagents under controlled conditions to yield the final benzothiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(2-butoxyphenyl)imino]-6-nitro-2H-1,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The imino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to a variety of functionalized benzothiazole derivatives.

Scientific Research Applications

3-[(2-butoxyphenyl)imino]-6-nitro-2H-1,2-benzothiazole-1,1-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects.

    Industry: It can be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-butoxyphenyl)imino]-6-nitro-2H-1,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imino group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, lacking the butoxyphenyl and nitro groups.

    2-Aminophenol: A precursor in the synthesis of benzothiazole derivatives.

    Schiff Bases: Compounds containing an imino group formed by the condensation of an amine with an aldehyde.

Uniqueness

3-[(2-butoxyphenyl)imino]-6-nitro-2H-1,2-benzothiazole-1,1-dione is unique due to the presence of the butoxyphenyl and nitro groups, which impart distinct chemical and biological properties

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